

The Impact of Diammonium Glycyrrhizinate on Gut Microbiota and Obesity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

Abstract

Obesity has reached epidemic proportions globally, driving a surge in related metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).^[1] Emerging evidence highlights the pivotal role of gut microbiota dysbiosis in the pathogenesis of obesity.^[2] **[3]** **Diammonium Glycyrrhizinate** (DAG), a primary active component derived from licorice root, has demonstrated significant anti-inflammatory and hepatoprotective properties.^{[4][5]} This technical guide provides an in-depth analysis of the mechanisms through which DAG ameliorates obesity, with a focus on its modulatory effects on the gut microbiota. The core mechanism involves the DAG-mediated suppression of gut microbes with bile-salt hydrolase (BSH) activity.^[1] This action increases the pool of taurine-conjugated bile acids, which in turn act as antagonists to the farnesoid X-activated receptor (FXR).^[1] The subsequent inhibition of the ileal FXR-Fibroblast Growth Factor 15 (FGF15) signaling axis leads to comprehensive metabolic improvements, including reduced weight gain, enhanced insulin sensitivity, and decreased hepatic steatosis.^[1] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

The Obesity Epidemic and the Role of the Gut-Liver Axis

Obesity is a complex, multifactorial metabolic disease characterized by excessive fat accumulation that presents a significant risk for numerous chronic conditions.^[1] The global

prevalence of obesity is alarmingly high, with projections indicating that over a billion people will be affected by 2030.^[1] The "gut-liver axis" is a critical concept in understanding metabolic diseases, highlighting the bidirectional communication between the gut, its microbiome, and the liver.^[4] Dysbiosis of the gut microbiota can lead to a compromised intestinal barrier, allowing bacterial endotoxins like lipopolysaccharide (LPS) to enter systemic circulation.^{[1][6]} This "metabolic endotoxemia" triggers chronic low-grade inflammation, a key contributor to insulin resistance and obesity.^{[1][7]}

The Gut Microbiota: A Key Regulator of Host Metabolism

The gut microbiome functions as a central regulator of host metabolism and energy balance.^[2] In lean individuals, the microbiota is typically diverse and balanced. However, obesity is often associated with reduced microbial diversity and a shift in the relative abundance of dominant bacterial phyla, particularly an increased ratio of Firmicutes to Bacteroidetes.^{[1][9][10]} This altered microbial composition can enhance the host's capacity for energy extraction from the diet, promote fat storage, and modulate signaling pathways involved in glucose and lipid homeostasis.^{[8][10]}

Diammonium Glycyrrhizinate (DAG)

Diammonium Glycyrrhizinate is the diammonium salt of glycyrrhizic acid, a triterpenoid saponin that is the main bioactive constituent of licorice root (*Glycyrrhiza* species).^{[1][5]} It is recognized for its potent anti-inflammatory, antioxidant, and hepatoprotective activities.^{[5][11]} Recent studies have extended its pharmacological profile to include anti-obesity effects, which are increasingly linked to its ability to modulate the gut microbiota and restore intestinal barrier function.^{[1][4]}

DAG's Modulation of the Gut Microbiota in Obesity

DAG intervention significantly remodels the composition of the gut microbiota in high-fat diet (HFD)-induced obese models.^[4] Its effects are characterized by a reversal of key dysbiotic signatures associated with obesity.^{[1][4]}

Rebalancing the Firmicutes/Bacteroidetes Ratio

A high Firmicutes-to-Bacteroidetes (F/B) ratio is a widely reported microbial signature of obesity.^{[1][9]} Studies show that DAG treatment effectively reduces this ratio, shifting the overall

microbial community structure towards that of a leaner phenotype.[\[4\]](#)

Suppression of Bile-Salt Hydrolase (BSH) Activity

A primary mechanism of DAG's action is the suppression of gut microbes that exhibit bile-salt hydrolase (BSH) activity.[\[1\]](#) BSH enzymes deconjugate primary bile acids, a critical step in the formation of secondary bile acids. By inhibiting BSH-producing bacteria, DAG alters the bile acid pool, which has profound effects on host metabolic signaling.[\[1\]](#)

Promotion of Beneficial Bacteria and SCFA Production

DAG treatment has been shown to increase the abundance of beneficial bacteria. This includes probiotics like *Lactobacillus* and bacteria known to produce short-chain fatty acids (SCFAs), such as those from the *Ruminococcaceae* and *Lachnospiraceae* families.[\[4\]](#) SCFAs, particularly butyrate, are crucial for maintaining gut barrier integrity and have anti-inflammatory properties.[\[10\]](#)

Reduction of Endotoxin-Producing Bacteria and Intestinal Barrier Enhancement

DAG reduces the population of endotoxin-producing Gram-negative bacteria, such as *Desulfovibrio*.[\[4\]](#) This, coupled with the promotion of SCFA-producing bacteria, helps to restore the intestinal barrier. DAG supplementation improves the expression of tight junction proteins, increases the number of mucus-secreting goblet cells, and ultimately reduces the translocation of inflammatory LPS into the bloodstream.[\[1\]](#)[\[4\]](#)

Data Presentation

Table 1: Effects of DAG on Gut Microbiota Composition in HFD-Induced Obese Mice

Microbial Taxon	Typical Effect of HFD	Effect of DAG Treatment	Key Function/Implication
Phylum Level			
Firmicutes	Increase[1]	Decrease[4]	Energy harvest, inflammation[10]
Bacteroidetes	Decrease[1]	Increase[4]	Production of acetate and propionate[10]
Firmicutes/Bacteroidetes Ratio	Increase[1]	Significant Decrease[4]	Key marker of obesity-related dysbiosis[9]
Proteobacteria	Variable	Increase[4]	Contains both pathogenic and beneficial genera
Genus/Family Level			
BSH-associated microbes	Increase	Suppression[1]	Deconjugation of bile acids[1]
Desulfovibrio	Increase	Decrease[4]	Endotoxin (LPS) production[4]
Lactobacillus	Decrease	Increase[4]	Probiotic, gut health promotion
Ruminococcaceae	Decrease	Increase[4]	SCFA (butyrate) production[4]

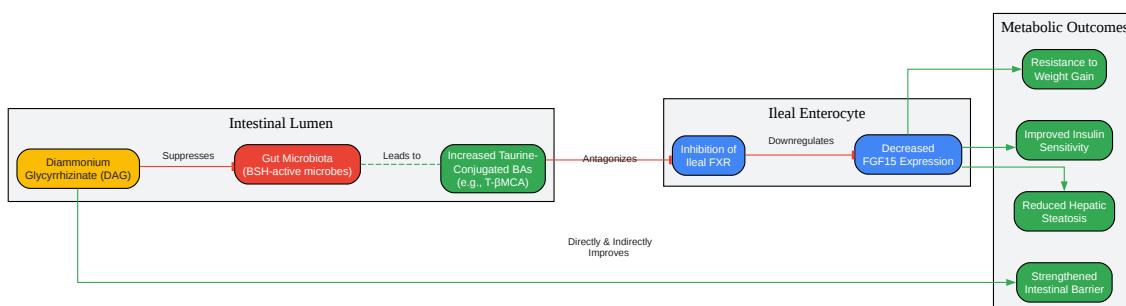
| Lachnospiraceae | Decrease | Increase[4] | SCFA (butyrate) production[4] |

The Core Mechanism: The Gut Microbiota-Bile Acid-FXR Signaling Axis

The anti-obesity effects of DAG are primarily mediated through a complex signaling cascade that links the gut microbiota to host bile acid metabolism and nuclear receptor signaling.[1]

Bile Acid Metabolism in Metabolic Regulation

Bile acids (BAs) are not only critical for lipid digestion but also act as pleiotropic signaling molecules that regulate glucose, lipid, and energy metabolism.^[1] They exert their effects by activating nuclear receptors like the farnesoid X-activated receptor (FXR) and G-protein-coupled receptors like TGR5.^[1] The gut microbiota extensively modifies the BA pool, transforming liver-synthesized primary BAs into a diverse array of secondary BAs, thereby influencing BA signaling.^[1]


DAG-Induced Changes in the Bile Acid Pool

By suppressing BSH-active microbes, DAG treatment prevents the deconjugation of primary bile acids.^[1] This leads to a significant increase in the levels of taurine-conjugated bile acids (T-BAs), particularly tauro- β -muricholic acid (T- β MCA), which is a known natural FXR antagonist.^[1]

Inhibition of the Ileal FXR-FGF15 Signaling Pathway

The accumulation of T-BAs, acting as FXR antagonists, leads to the inhibition of FXR signaling, predominantly in the ileum.^[1] FXR activation normally induces the expression of its target gene, Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). Therefore, DAG-mediated FXR inhibition results in a marked downregulation of ileal FGF15 expression.^[1] This disruption of the ileal FXR-FGF15 axis is the central event that triggers downstream metabolic benefits.^[1] Inhibition of intestinal FXR has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), further improving glucose tolerance and insulin resistance.^[1]

Mandatory Visualization

[Click to download full resolution via product page](#)

Diagram 1: DAG's mechanistic pathway on obesity via the gut microbiota-BA-FXR axis.

Metabolic Outcomes of DAG Intervention

The inhibition of the FXR-FGF15 signaling axis by DAG initiates a cascade of favorable metabolic changes that collectively combat obesity and its comorbidities.

Amelioration of Obesity and Adiposity

In HFD-fed mouse models, DAG treatment leads to significant resistance to weight gain and reduces the accumulation of white adipose tissue (WAT) in various depots (epididymal, retroperitoneal, etc.).[\[1\]](#)

Improvement in Glucose Homeostasis and Insulin Sensitivity

DAG administration improves key markers of glucose metabolism.[\[1\]](#) This includes lower serum glucose and insulin levels and enhanced insulin sensitivity, which are critical for preventing the progression to type 2 diabetes.[\[1\]](#)[\[12\]](#) These effects are consistent with the known roles of GLP-1 and improved insulin signaling pathways.[\[1\]](#)[\[13\]](#)

Reduction of Hepatic Steatosis

Consistent with its hepatoprotective effects, DAG alleviates the development of NAFLD.[\[4\]](#) Histological analysis of liver tissue from DAG-treated animals shows a marked reduction in lipid droplet accumulation and hepatic steatosis.[\[1\]](#)

Anti-inflammatory Effects and Reduced Metabolic Endotoxemia

By strengthening the intestinal barrier, DAG reduces the levels of circulating LPS.[\[1\]](#) This decrease in metabolic endotoxemia mitigates the chronic low-grade inflammation that drives insulin resistance and other metabolic disorders.[\[1\]](#)[\[14\]](#)

Data Presentation

Table 2: Key Metabolic and Signaling Parameters Improved by DAG Treatment in HFD-Fed Mice

Parameter	HFD Control Group	HFD + DAG Group	Outcome of DAG Treatment
Body Weight Gain	High	Significantly Lower	Ameliorates obesity[1]
White Adipose Tissue (WAT) Mass	High	Significantly Lower	Reduces adiposity[1]
Serum Glucose	Elevated	Significantly Lower	Improves glycemic control[1]
Serum Insulin	Elevated	Significantly Lower	Enhances insulin sensitivity[1]
Serum Lipopolysaccharide (LPS)	Elevated	Significantly Lower	Reduces metabolic endotoxemia[1]
Hepatic Steatosis	Severe	Significantly Reduced	Protects against fatty liver[1]
Ileal FXR mRNA Expression	Upregulated	Significantly Downregulated	Key signaling inhibition[1]

| Ileal FGF15 Protein Expression | Upregulated | Significantly Downregulated | Key signaling inhibition[1] |

Key Experimental Protocols

The following methodologies are central to investigating the effects of DAG on gut microbiota and obesity.

High-Fat Diet (HFD) Induced Obesity Animal Model

- Species/Strain: C57BL/6J mice (male, 6-8 weeks old) are commonly used as they are susceptible to diet-induced obesity.
- Acclimatization: Animals are housed in a controlled environment (12h light/dark cycle, 22-24°C) for at least one week before the experiment.

- Diet: A control group receives a normal chow diet (NCD, ~10% kcal from fat). The experimental groups receive a high-fat diet (HFD, typically 45-60% kcal from fat) for a period of 12-16 weeks to induce obesity, insulin resistance, and NAFLD.
- Treatment: DAG is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage at specified doses (e.g., 50-100 mg/kg). The HFD control group receives the vehicle alone.
- Monitoring: Body weight and food intake are monitored weekly. At the end of the study, blood, feces, and tissues (liver, adipose tissue, ileum) are collected for analysis.[\[1\]](#)[\[4\]](#)

16S rRNA Gene Sequencing and Analysis

- DNA Extraction: Total microbial DNA is extracted from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).
- PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified using specific primers.
- Sequencing: The amplicons are sequenced on a high-throughput platform like the Illumina NovaSeq.
- Bioinformatic Analysis: Raw sequences are processed to filter out low-quality reads. Operational Taxonomic Units (OTUs) are clustered at 97% similarity. Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., weighted UniFrac Principal Coordinate Analysis - PCoA) are calculated to assess within-sample and between-sample diversity, respectively. Linear discriminant analysis effect size (LEfSe) is used to identify differentially abundant taxa between groups.[\[1\]](#)

Bile Acid Profiling using UPLC-MS/MS

- Sample Preparation: Bile acids are extracted from fecal or serum samples using a methanol-based extraction protocol, followed by centrifugation and filtration.
- Chromatography: Samples are analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS). A C18 column is typically used for separation.

- Mass Spectrometry: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to quantify specific conjugated and unconjugated bile acids based on their unique precursor-product ion transitions.[1]

Gene and Protein Expression Analysis

- RNA Extraction and qRT-PCR: Total RNA is isolated from tissues (e.g., ileum, liver). cDNA is synthesized, and quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., Fxr, Fgf15, Cyp7a1) and a housekeeping gene (e.g., β -actin) for normalization.[1]
- Western Blot: Proteins are extracted from tissues, separated by SDS-PAGE, and transferred to a PVDF membrane. Membranes are incubated with primary antibodies against target proteins (e.g., FXR, FGF15) and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. Protein bands are visualized using chemiluminescence.[1]
- Immunofluorescence (IF): Frozen tissue sections are fixed, permeabilized, and blocked. They are then incubated with a primary antibody (e.g., anti-FGF15), followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope.[1]

Mandatory Visualization

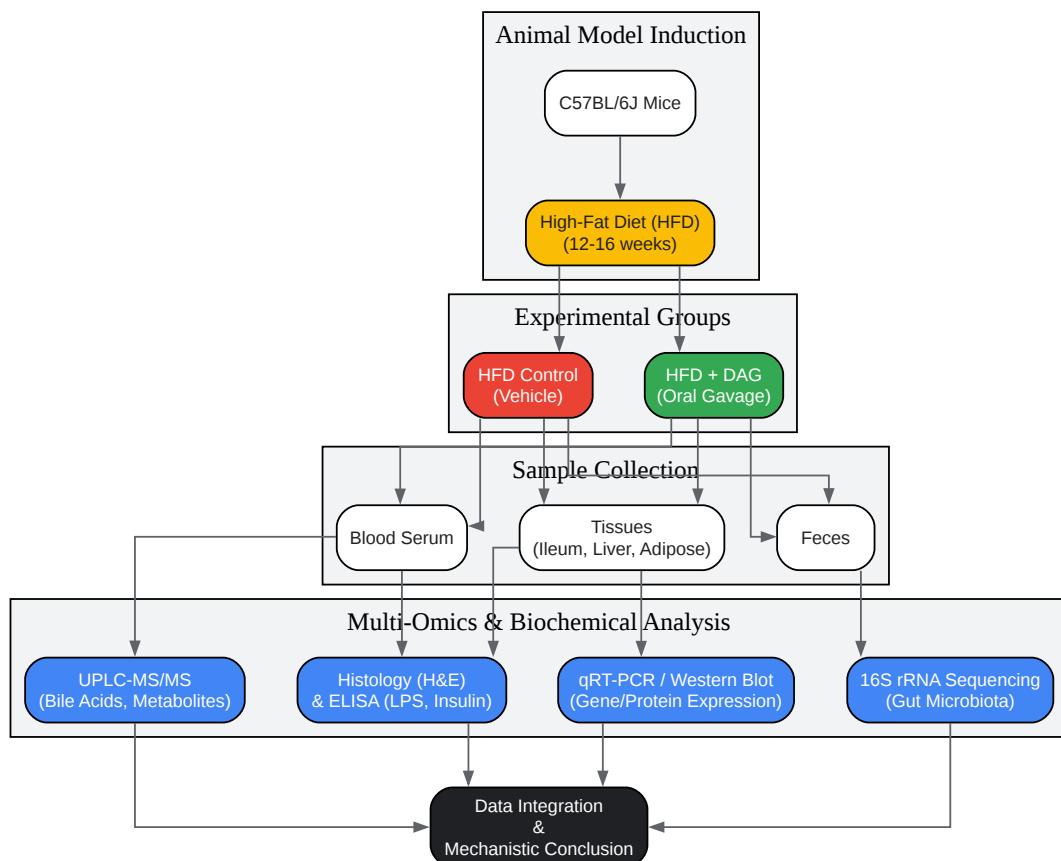

[Click to download full resolution via product page](#)

Diagram 2: A typical experimental workflow for investigating DAG's metabolic effects.

Conclusion and Future Directions

Diammonium Glycyrrhizinate demonstrates significant potential as a therapeutic agent for managing obesity and related metabolic disorders. Its efficacy appears to be largely dependent on its ability to modulate the gut microbiota, specifically by altering the bile acid pool to inhibit the ileal FXR-FGF15 signaling axis.^[1] This mechanism provides a compelling example of how a natural compound can target the gut-liver axis to restore metabolic homeostasis.

For professionals in drug development, DAG and its derivatives represent a promising class of compounds. Future research should focus on:

- Human Clinical Trials: Translating the robust preclinical findings into well-controlled human studies to evaluate the efficacy, safety, and optimal dosage of DAG for treating obesity and NAFLD.
- Long-Term Effects: Investigating the long-term consequences of DAG administration on the gut microbiome and host metabolism.
- Synergistic Formulations: Exploring the potential for combination therapies, where DAG could be used alongside probiotics, prebiotics, or other metabolic drugs to enhance therapeutic outcomes.
- Bioavailability: Developing novel formulation strategies to improve the oral bioavailability of DAG and ensure its targeted delivery to the intestine.^[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diammonium Glycyrrhizinate Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Dysbiotic Gut Bacteria in Obesity: An Overview of the Metabolic Mechanisms and Therapeutic Perspectives of Next-Generation Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diammonium Glycyrrhizinate Protects against Nonalcoholic Fatty Liver Disease in Mice through Modulation of Gut Microbiota and Restoration of Intestinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Recent insights of obesity-induced gut and adipose tissue dysbiosis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. enrgperformance.com [enrgperformance.com]
- 10. The Firmicutes/Bacteroidetes Ratio: A Relevant Marker of Gut Dysbiosis in Obese Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. wjnet.com [wjnet.com]
- 15. The disposition of diammonium glycyrrhizinate and glycyrrhetic acid in the isolated perfused rat intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Impact of Diammonium Glycyrrhizinate on Gut Microbiota and Obesity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155437#the-impact-of-diammonium-glycyrrhizinate-on-gut-microbiota-and-obesity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com